molecular formula C17H14N4O5 B5912619 (Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate)

(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate)

Cat. No.: B5912619
M. Wt: 354.32 g/mol
InChI Key: OJINUOCIUPUKBR-SILNSSARSA-N
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Description

(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a nitro group, and a phenoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the formation of the desired product. The process may involve the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of a phenoxyphenyl compound with hydrazine under controlled conditions.

    Cyano group addition: The cyano group is introduced through a reaction with cyanogen bromide or similar reagents.

    Esterification: The final step involves the esterification of the compound to form the ethyl cyano ester.

Industrial Production Methods

Industrial production of (Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[(3-nitro-5-phenoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-2-25-17(22)16(11-18)20-19-12-8-13(21(23)24)10-15(9-12)26-14-6-4-3-5-7-14/h3-10,19H,2H2,1H3/b20-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJINUOCIUPUKBR-SILNSSARSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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